

A Comparative Guide: H3B-6527 and Fisogatinib (BLU-554) in Hepatocellular Carcinoma

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For Researchers, Scientists, and Drug Development Professionals

Hepatocellular carcinoma (HCC) remains a challenging malignancy with limited therapeutic options. A key signaling pathway implicated in a subset of HCC is the Fibroblast Growth Factor 19 (FGF19)-Fibroblast Growth Factor Receptor 4 (FGFR4) axis.[1][2] The activation of this pathway is a known driver of oncogenesis in some HCC patients.[1][3] This has led to the development of targeted therapies aimed at inhibiting FGFR4. Among the frontrunners in this class of drugs are **H3B-6527** and fisogatinib (formerly BLU-554).

This guide provides an objective comparison of **H3B-6527** and fisogatinib, presenting available preclinical and clinical data to aid researchers and drug development professionals in understanding their respective profiles.

Mechanism of Action: Targeting the FGF19-FGFR4 Signaling Pathway

Both **H3B-6527** and fisogatinib are highly selective inhibitors of FGFR4.[4][5][6][7] The FGF19-FGFR4 signaling pathway, when aberrantly activated, promotes tumor growth, proliferation, and survival in HCC.[1][8] FGF19, the primary ligand for FGFR4, is amplified in a subset of HCC patients, leading to constitutive activation of the receptor.[2] Both drugs are designed to bind to the ATP-binding pocket of the FGFR4 kinase domain, thereby blocking downstream signaling.



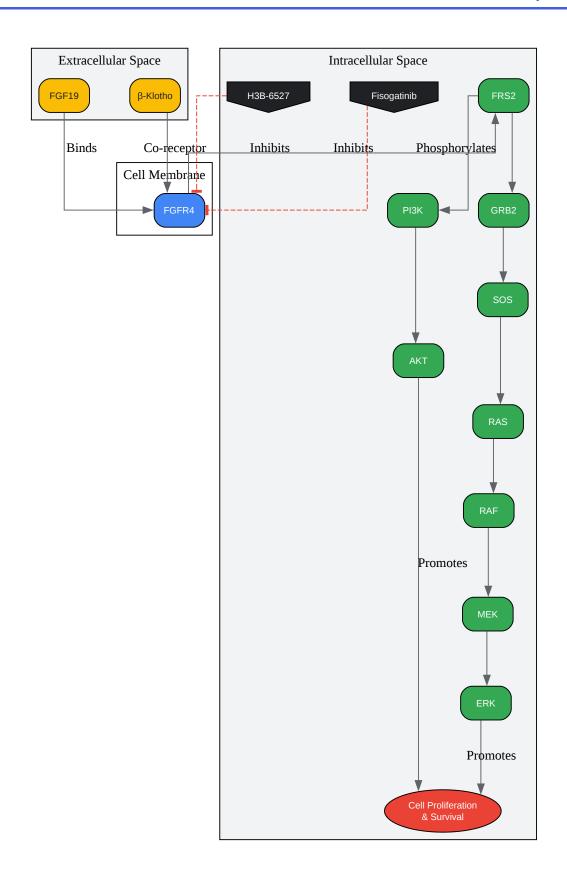




H3B-6527 is a covalent inhibitor of FGFR4, forming an irreversible bond with the receptor.[5][6] Fisogatinib is also described as a potent and irreversible inhibitor of FGFR4.[9] This irreversible binding is intended to provide sustained target inhibition.

The downstream effects of FGFR4 inhibition by both agents include the suppression of key signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways, ultimately leading to decreased cell proliferation and increased apoptosis in FGF19-driven HCC cells.[1][10]





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Figure 1: Simplified FGF19-FGFR4 signaling pathway and points of inhibition.



Preclinical Data: In Vitro Potency and Selectivity

Both **H3B-6527** and fisogatinib have demonstrated high potency and selectivity for FGFR4 in preclinical studies.

Parameter	H3B-6527	Fisogatinib (BLU-554)
FGFR4 IC50	<1.2 nM[5][6]	5 nM[4][7]
Selectivity vs. FGFR1	>250-fold (IC50: 320 nM)[5][6]	~125-fold (IC50: 624 nM)[7]
Selectivity vs. FGFR2	>1000-fold (IC50: 1,290 nM)[5] [6]	~440-fold (IC50: 2203 nM)[7]
Selectivity vs. FGFR3	>800-fold (IC50: 1,060 nM)[5] [6]	-
Cellular Activity	GI50 of 25 nM in HCC cell lines[6]	Potent inhibition of FGFR4 signaling in HCC cells[3]

Preclinical Data: In Vivo Antitumor Activity

In vivo studies using HCC xenograft models have shown significant anti-tumor activity for both compounds.

Model	H3B-6527	Fisogatinib (BLU-554)
HCC Xenografts	Dose-dependent tumor growth inhibition and regression in Hep3B subcutaneous and orthotopic xenograft models.[5]	Tumor regression in FGF19- positive HCC xenograft models (Hep3B and LIX-066).[3][11]
Patient-Derived Xenografts (PDX)	Tumor regressions in FGF19- amplified and FGF19-high expression PDX models.[12]	Not explicitly detailed in the provided results.

Clinical Data: Phase I Trials in HCC



Both **H3B-6527** and fisogatinib have undergone Phase I clinical evaluation in patients with advanced HCC. It is important to note that these are separate trials, and direct comparisons should be made with caution due to potential differences in patient populations and study designs.

Parameter	H3B-6527	Fisogatinib (BLU-554)
Trial Identifier	NCT02834780[13]	NCT02508467[14]
Patient Population	Advanced HCC and intrahepatic cholangiocarcinoma (ICC), heavily pretreated.[13][15]	Advanced HCC with FGF19 overexpression.[3][16]
Recommended Phase II Dose	1000 mg once daily.[15][17]	600 mg once daily.[3]
Overall Response Rate (ORR)	16.7% in HCC patients (all partial responses).[15]	17% in FGF19-positive patients; 0% in FGF19-negative patients.[3][16]
Clinical Benefit Rate*	45.8% in HCC patients.[15]	Not explicitly reported in the same terms.
Median Progression-Free Survival (PFS)	4.1 months in HCC patients. [15][18]	Not explicitly reported. Median duration of response was 5.3 months.[3][16]
Overall Survival (OS)	10.6 months in HCC patients. [15]	Not explicitly reported.
Common Treatment-Related Adverse Events (TRAEs)	Diarrhea, nausea, fatigue, vomiting.[15][17][19]	Diarrhea, nausea, vomiting (mostly Grade 1/2).[3][16]
Grade ≥3 TRAEs	12.5% of patients on QD dosing had Grade 3 TEAEs. No Grade 4-5 treatment- related AEs observed.[15]	Manageable, with most adverse events being Grade 1/2.[3][16]

^{*}Clinical Benefit Rate defined as responders + durable stable disease >17 weeks.



Experimental Protocols

Detailed, step-by-step experimental protocols are proprietary and not fully available in the public domain. However, based on the publications, the following methodologies were employed.

In Vitro Kinase Assays

- Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against a panel of kinases.
- General Protocol: Recombinant kinase domains are incubated with the test compound at varying concentrations and a fluorescently labeled ATP substrate. The extent of phosphorylation of a substrate peptide is measured, and IC50 values are calculated from the dose-response curves. For H3B-6527, kinome profiling was performed against 395 kinases.
 [20]

Cell Viability and Apoptosis Assays

- Objective: To assess the effect of the compounds on cell proliferation and induction of apoptosis in HCC cell lines.
- General Protocol: HCC cell lines (e.g., Hep3B) are seeded in multi-well plates and treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours). Cell viability is typically measured using assays that quantify ATP levels (e.g., CellTiter-Glo®). Apoptosis can be assessed by measuring caspase-3/7 activity.[5]

Western Blotting

- Objective: To evaluate the inhibition of downstream signaling pathways.
- General Protocol: HCC cells are treated with the compound for various durations. Cell
 lysates are then prepared, and proteins are separated by SDS-PAGE, transferred to a
 membrane, and probed with antibodies specific for phosphorylated and total proteins in the
 target pathway (e.g., pERK1/2, ERK1/2).[20]

In Vivo Xenograft Studies



- Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.
- General Protocol: Human HCC cells (e.g., Hep3B) are subcutaneously or orthotopically implanted into immunocompromised mice. Once tumors are established, mice are randomized to receive vehicle control or the test compound at various doses and schedules (e.g., oral gavage, once or twice daily). Tumor volume is measured regularly. At the end of the study, tumors may be harvested for pharmacodynamic analysis.[5][11]



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